L-Alaninamide, N-acetyl-L-phenylalanyl-
Description
Overview of N-Acetylated Dipeptides as Model Systems in Peptide Chemistry
N-acetylated dipeptides are simplified yet powerful tools in peptide chemistry for elucidating the conformational behavior of the peptide backbone. By blocking the N-terminus with an acetyl group, the positive charge of the free amino group is removed, which in turn simplifies conformational analysis by eliminating electrostatic interactions involving the N-terminus. This modification allows for a more focused examination of the intrinsic conformational tendencies of the amino acid residues and the influence of the peptide bond.
These model systems are instrumental in studying the local conformational preferences that are the building blocks of larger protein structures. They provide a means to investigate the effects of different side chains on the torsional angles of the peptide backbone, namely phi (φ) and psi (ψ). The study of these small molecules helps in understanding the formation of secondary structures like β-turns, β-sheets, and helices in proteins. Furthermore, N-acetylated dipeptides are employed to explore non-covalent interactions, such as intramolecular and intermolecular hydrogen bonds, which are crucial for the stability and function of proteins.
Significance of N-Acetyl-L-Phenylalanyl-L-Alaninamide in Understanding Peptide Structure and Function
The specific dipeptide, N-Acetyl-L-phenylalanyl-L-alaninamide (NAFAA), has been the subject of detailed structural analysis, providing valuable insights into peptide conformation. A key study published in Acta Crystallographica Section C: Structural Chemistry in 1996 provided a high-resolution crystal structure of this compound. researchgate.netresearchgate.netiucr.orgresearchgate.netiucr.org
The research revealed that the peptide chain of NAFAA adopts a rather extended conformation. researchgate.netresearchgate.net This conformation is significant as it falls within the 'E' region of the Ramachandran plot, a map of sterically allowed torsional angles for amino acid residues in a peptide. researchgate.netresearchgate.net The observed phi (φ) and psi (ψ) torsion angles are characteristic of those found in an antiparallel β-pleated sheet, a common secondary structure motif in proteins. researchgate.net
The side-chain conformation of the phenylalanine residue is defined by χ1 = -174.5(4)° and χ2 = 105.5(6)°, which is a commonly observed orientation for aromatic residues in peptides. researchgate.net The crystal packing of NAFAA is governed by a network of four intermolecular hydrogen bonds that involve all the donor groups. researchgate.net This hydrogen bonding pattern leads to the formation of ribbons of molecules that are interconnected. researchgate.net Furthermore, the phenylalanyl rings exhibit stacking interactions, with an interplanar distance of 3.334 (7) Å, contributing to the stability of the crystal lattice. researchgate.net
These detailed structural data for N-Acetyl-L-Phenylalanyl-L-Alaninamide serve as a benchmark for computational models and theoretical studies of peptide folding and interactions. The precise atomic coordinates and conformational angles provide a basis for refining force fields used in molecular dynamics simulations of larger peptides and proteins.
| Structural Parameter | Value |
| Molecular Formula | C14H19N3O3 |
| Conformation Region (Ramachandran Plot) | E region |
| Torsion Angles (φ, ψ) | Consistent with antiparallel β-pleated sheet |
| Phenylalanine Side-Chain Torsion Angle (χ1) | -174.5(4)° |
| Phenylalanine Side-Chain Torsion Angle (χ2) | 105.5(6)° |
| Intermolecular Hydrogen Bonds | 4 |
| Phenylalanyl Ring Stacking Distance | 3.334 (7) Å |
Historical Context of Investigating N-Acetylated Amino Acid Amides in Academic Studies
The investigation of N-acetylated amino acid amides has a long history in the field of physical organic chemistry and biochemistry. These compounds were recognized early on as excellent models for studying the chemistry of the peptide bond without the complexities of a long polypeptide chain. In the mid-20th century, as the fundamental principles of protein structure were being unraveled, these simple derivatives provided a means to quantify the thermodynamic and kinetic parameters of peptide bond hydrolysis and formation.
Early studies focused on the synthesis and spectroscopic characterization of these molecules. With the advent of X-ray crystallography, researchers began to determine the three-dimensional structures of N-acetylated amino acid amides and short peptides in the crystalline state. These studies provided the first direct experimental evidence for the planarity of the peptide bond and the preferred conformations of amino acid side chains.
The systematic study of a series of N-acetylated dipeptide amides has allowed for the dissection of the energetic contributions of various non-covalent forces to peptide stability. By comparing the structures and properties of different dipeptides, scientists have been able to elucidate the roles of hydrogen bonding, van der Waals interactions, and the hydrophobic effect in dictating peptide conformation. This foundational knowledge continues to be critical in the design of novel peptides and proteins with specific structures and functions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
29701-44-8 |
|---|---|
Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C14H19N3O3/c1-9(13(15)19)16-14(20)12(17-10(2)18)8-11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3,(H2,15,19)(H,16,20)(H,17,18)/t9-,12-/m0/s1 |
InChI Key |
GOTIUXDBIQIQHK-CABZTGNLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Routes for N Acetyl L Phenylalanyl L Alaninamide
Enzymatic Synthesis Approaches
Enzymatic peptide synthesis provides a powerful tool for constructing dipeptides like Ac-Phe-Ala-NH₂. This approach is characterized by the use of proteases, not in their natural hydrolytic role, but to catalyze the formation of amide bonds in a process known as reverse proteolysis or kinetically controlled synthesis.
The formation of Ac-Phe-Ala-NH₂ can be effectively catalyzed by the protease α-chymotrypsin. tandfonline.comlu.se This synthesis involves the reaction between an acyl-donor, such as N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt), and an acyl-acceptor nucleophile, L-alaninamide (Ala-NH₂). tandfonline.comnih.gov The enzyme, whether in a dissolved state or immobilized on a support like celite, facilitates the aminolysis of the acyl-donor ester with the alaninamide. tandfonline.comnih.gov This process has been successfully demonstrated in a variety of reaction media, including aqueous solutions, frozen aqueous systems, suspensions in hydrophobic organic media, and hydrophilic organic solvents like acetonitrile. tandfonline.com
The enzymatic synthesis of Ac-Phe-Ala-NH₂ is a kinetically controlled process where the formation of the peptide bond is in competition with the hydrolysis of the acyl-enzyme intermediate and the hydrolysis of the newly formed peptide product. nih.gov A kinetic analysis provides insight into these competing reactions. The Michaelis-Menten parameters, apparent Michaelis constant (Km,app) and maximum velocity (Vmax), have been determined for the α-chymotrypsin-catalyzed hydrolysis of both the ester substrate (Ac-Phe-OEt) and the dipeptide product (Ac-Phe-Ala-NH₂) in various solvents and at different temperatures. nih.gov
For example, in acetonitrile containing 10% water, both Km,app and Vmax for ester and dipeptide hydrolysis tend to increase with rising temperature. nih.gov This indicates that higher temperatures increase both the enzyme's affinity for the substrates (in this context) and its maximum catalytic rate for the competing hydrolysis reactions. Understanding these kinetics is crucial for optimizing synthesis, as conditions must be chosen to favor the aminolysis reaction over hydrolysis. nih.gov
Table 1: Michaelis-Menten Parameters for α-Chymotrypsin Catalyzed Hydrolysis in Acetonitrile with 10% Water Data extracted from a study on the effects of subzero temperatures on protease-catalyzed dipeptide synthesis. nih.gov
| Substrate | Temperature (°C) | Km,app (mM) | Vmax (µmol/min per mg enzyme) |
|---|---|---|---|
| Ac-Phe-OEt (Ester) | -20 | 0.4 | 0.01 |
| 25 | 1.1 | 0.31 | |
| Ac-Phe-Ala-NH₂ (Dipeptide) | -20 | 1.9 | 0.001 |
| 25 | 3.8 | 0.022 |
To maximize the yield and efficiency of the enzymatic synthesis of Ac-Phe-Ala-NH₂, careful optimization of the reaction conditions is essential. Key parameters that have a significant impact include temperature and the choice of solvent system. tandfonline.comnih.gov
The reaction temperature has a profound effect on the synthesis of Ac-Phe-Ala-NH₂. nih.gov Conducting the synthesis at subzero temperatures, in a range from -30°C to 25°C, has been shown to drastically increase the final yield of the dipeptide. tandfonline.comnih.gov For instance, in acetonitrile containing 10% water, the maximal yield increased from 84% at 25°C to 99% at -20°C. nih.gov
There are two primary kinetic reasons for this improvement. First, at lower temperatures, the competition for the acyl-enzyme intermediate between the nucleophile (Ala-NH₂) and water is shifted in favor of the nucleophile, leading to more efficient peptide bond formation. nih.gov Second, subzero temperatures reduce the secondary hydrolysis of the dipeptide product because the hydrolysis of the ester substrate is favored over the hydrolysis of the peptide. nih.gov This dual effect makes low-temperature biocatalysis a highly effective strategy for maximizing synthesis yields. nih.gov
The choice of solvent is a critical factor in the α-chymotrypsin-catalyzed synthesis of Ac-Phe-Ala-NH₂. While the reaction can proceed in aqueous solutions, the yields are often low (less than 21%) due to the competing hydrolysis reactions favored in water. tandfonline.com The use of hydrophilic organic solvents containing small amounts of water, such as acetonitrile and tetrahydrofuran, significantly enhances the synthesis. tandfonline.comnih.gov In arid acetonitrile with just 1-5% (v/v) aqueous buffer, yields can reach as high as 99%. tandfonline.com
Other successful reaction systems include suspensions in hydrophobic organic media with a hydrated salt (Na₂CO₃·10H₂O) as the water source, which can produce yields of up to 90%. tandfonline.com Biphasic reactor systems, which can simplify product and enzyme recovery, have also been explored. The highest yields are consistently obtained in systems where water activity is low, thereby suppressing the undesirable hydrolytic side reactions. tandfonline.comnih.gov
Table 2: Yield of Ac-Phe-Ala-NH₂ in Various Reaction Systems Catalyzed by α-Chymotrypsin Data compiled from a comparative study on enzymatic peptide synthesis. tandfonline.com
| Reaction System | Temperature | Maximum Yield (%) |
|---|---|---|
| Aqueous Solutions | Room Temp (~25°C) | < 21 |
| Frozen Aqueous Solutions | -30°C | < 60 |
| Suspensions in Aqueous Media with Triton X-100 (0.5% v/v) | Room Temp (~25°C) | < 82 |
| Suspensions in Hydrophobic Organic Media with Na₂CO₃·10H₂O | Room Temp (~25°C) | < 90 |
| Eutectic Mixtures | 37°C | < 97 |
| Acetonitrile with 1-5% (v/v) Aqueous Buffer | Room Temp (~25°C) | < 99 |
| Acetonitrile with 10% (v/v) Water | -20°C | 99 |
Optimization of Biocatalytic Reaction Conditions
Application of Surfactant-Protease Complexes for Enhanced Catalysis
Chemoenzymatic synthesis offers a powerful alternative to traditional chemical methods, often proceeding under mild conditions. A significant advancement in this area is the use of surfactant-protease complexes, which exhibit enhanced catalytic activity in non-aqueous environments.
Research has demonstrated the efficacy of a surfactant-subtilisin Carlsberg (STC) complex for catalyzing the synthesis of peptides, such as N-acetyl-L-phenylalanyl-L-alaninamide, from N-acetyl-L-phenylalanine ethyl ester and alaninamide in anhydrous hydrophilic organic solvents. nih.gov Proteases are coated with a nonionic surfactant to form these complexes. Among various proteases, the STC complex showed superior enzymatic activity. nih.gov
The key advantages of this system include:
High Catalytic Activity: The STC complex displays significantly higher catalytic activity in hydrophilic organic solvents like tert-amyl alcohol compared to lyophilized STC from an aqueous buffer. nih.gov In one study, the initial reaction rate was 26 times greater than that of the lyophilized enzyme. nih.gov
Suppression of Hydrolysis: By operating in anhydrous or nearly anhydrous conditions, the common side reaction of hydrolysis is effectively suppressed, leading to a considerably higher yield of the desired dipeptide. researchgate.net Native STC, in contrast, barely catalyzes the peptide synthesis reaction and preferentially promotes hydrolysis when water is added. nih.gov
Enhanced Substrate Solubility: The addition of a cosolvent such as dimethylformamide (DMF) can improve the solubility of amino acid amide substrates and further activate the STC complex. nih.gov
The surfactant-protease complex methodology proves to be a potent biocatalytic strategy, enabling efficient peptide synthesis in organic media where conventional enzyme preparations are often ineffective. nih.govresearchgate.net
Chemical Synthesis Strategies
Chemical synthesis remains a cornerstone for peptide production, offering versatility in the choice of reactants and conditions. The primary challenges lie in achieving efficient peptide bond formation while rigorously controlling the stereochemistry of the chiral centers.
Amidation Reactions of N-Acetyl-L-Phenylalanine Derivatives
The core of the synthesis is the amidation reaction, where the carboxylic acid of an N-acetyl-L-phenylalanine derivative is activated to react with the amino group of L-alaninamide. A common strategy involves the use of a coupling agent and a base to facilitate the formation of the amide bond.
The activation of N-acetyl-L-phenylalanine with a coupling reagent, such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminiumtetrafluoroborate (TBTU), in the presence of a tertiary base, is a widely studied method. mdpi.comresearchgate.net The proposed mechanism involves the deprotonation of the carboxylic acid by the base, followed by reaction with the coupling agent to form a highly reactive activated ester (e.g., an HOBt ester). mdpi.com This activated intermediate is then susceptible to nucleophilic attack by the amine component (alaninamide), yielding the dipeptide and byproducts like tetramethyl urea (B33335). mdpi.com
Preliminary trials with conventional coupling agents like isobutyl chloroformate (IBCF) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride have been reported to lead to significant levels of racemization. mdpi.com This has led to the investigation of uronium-salt derivatives like TBTU, which are known for their high efficiency. mdpi.compeptide.com
Stereochemical Control in Dipeptide Synthesis: Addressing Racemization Issues
A critical challenge in peptide synthesis, particularly with N-acetylated amino acids, is the risk of racemization at the α-carbon of the activated residue. mdpi.com N-acetyl protected amino acids have a tendency to form intermediate oxazolones (azlactones) when activated by a coupling agent in a basic environment. mdpi.com The formation of this planar intermediate facilitates the loss of stereochemical purity, leading to a mixture of diastereomeric products.
Studies on the synthesis of related compounds have shown that the degree of racemization is strongly linked to the reaction conditions, especially the strength of the base used during the coupling step. mdpi.comnih.gov When N-acetyl-L-phenylalanine was coupled using the TBTU/DIPEA (N,N-diisopropylethylamine) system, significant racemization was consistently observed, even when the amount of the strong base DIPEA was varied. mdpi.com
To mitigate this issue, alternative, weaker bases have been explored. It was discovered that replacing DIPEA with pyridine completely preserved the stereochemistry of the L-center in the resulting product. mdpi.com This suggests that the racemization phenomenon is intricately associated with the activation step and can be effectively controlled by selecting a base with appropriate strength. mdpi.comnih.gov The role of additives like 1-hydroxybenzotriazole (HOBt) is also crucial; they react with the activated amino acid to form a more reactive ester, promoting faster aminolysis which can outcompete the racemization pathway. mdpi.com
Evaluation of Coupling Reagents and Bases in Peptide Bond Formation
The choice of coupling reagent and base is paramount for achieving high yield and optical purity in the synthesis of N-acetyl-L-phenylalanyl-L-alaninamide. A systematic evaluation of these components is essential for process optimization.
Coupling Reagents: Uronium/aminium salt-based reagents like HBTU and TBTU are highly efficient and popular choices for both solid-phase and solution-phase synthesis. peptide.combachem.com Their byproducts are generally soluble in common organic solvents and water, simplifying purification. bachem.com Other classes of reagents include carbodiimides (e.g., DCC, DIC), which are also effective but can sometimes lead to byproduct precipitation (in the case of DCC) and require racemization-suppressing additives like HOBt. peptide.combachem.com Phosphonium reagents such as BOP and PyBOP are also widely used and generate reactive OBt esters. sigmaaldrich.com
Bases: Tertiary amines are required for the activation step when using most modern coupling reagents. bachem.com N,N-diisopropylethylamine (DIPEA) is a strong, sterically hindered base frequently used to deprotonate the carboxylic acid. mdpi.com However, as noted, its high basicity can promote racemization. mdpi.com In-depth studies have demonstrated that a weaker base, pyridine, can serve as a superior alternative in TBTU-mediated couplings of N-acetyl-L-phenylalanine, effectively suppressing racemization while still allowing the reaction to proceed. mdpi.com
The following table summarizes the findings from a study on the TBTU-mediated coupling of N-acetyl-phenylalanine with an amine nucleophile, highlighting the critical role of the base in controlling stereochemistry.
Table 1: Effect of Base on the Stereochemical Outcome of TBTU-Mediated Amidation Data derived from a study on the synthesis of 2-acetamido-N,3-diphenylpropanamide from N-Ac-phe and aniline. mdpi.com
| Starting Amino Acid | Base (1 eq.) | L-Product (%) | D-Product (%) |
| N-Ac-L -phe | DIPEA | 52 | 48 |
| N-Ac-L -phe | Pyridine | >99 | <1 |
| N-Ac-D -phe | DIPEA | 48 | 52 |
| N-Ac-D -phe | Pyridine | <1 | >99 |
This data clearly illustrates that while the TBTU/DIPEA system leads to nearly complete racemization, the TBTU/pyridine system maintains the stereochemical integrity of the starting amino acid. mdpi.com This underscores the importance of carefully selecting the base to minimize epimerization in the synthesis of optically pure peptides like N-acetyl-L-phenylalanyl-L-alaninamide.
Advanced Conformational Analysis and Molecular Modeling of N Acetyl L Phenylalanyl L Alaninamide
Computational Methodologies for Conformational Space Exploration
The exploration of a molecule's conformational space involves calculating the potential energy for a vast number of possible geometries to identify stable structures. Various computational methodologies, ranging from highly accurate but computationally intensive quantum mechanical methods to faster classical mechanics approaches, are employed for this purpose. The choice of method depends on the desired balance between accuracy and computational feasibility.
Ab initio quantum mechanical methods solve the electronic Schrödinger equation from "first principles," without relying on empirical parameters derived from experimental data. wikipedia.org These methods provide a rigorous and accurate description of the electronic structure and, consequently, the molecular energy and geometry.
The Hartree-Fock (HF) method is the simplest ab initio approach. It approximates the complex many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. wikipedia.org For molecules like N-acetyl-L-phenylalanyl-L-alaninamide with paired electrons, the Restricted Hartree-Fock (RHF) method is typically used. While computationally efficient for a quantum method, HF systematically neglects the instantaneous correlation between the motions of electrons, which can affect the accuracy of the calculated energies. wikipedia.org
To improve upon the HF method, post-Hartree-Fock methods have been developed to include electron correlation. One of the most common is Møller-Plesset perturbation theory , particularly at the second order (MP2). nih.govresearchgate.net The MP2 method adds a correction to the Hartree-Fock energy, accounting for a significant portion of the electron correlation energy. This leads to more reliable relative energies between different conformers. nih.govresearchgate.net For model dipeptides, MP2 calculations have been shown to provide relative energy values that are in good agreement with experimental data, making it a valuable tool for characterizing the most stable conformations of N-acetyl-L-phenylalanyl-L-alaninamide. researchgate.net
Density Functional Theory (DFT) has emerged as a popular quantum mechanical method for studying medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov Unlike wavefunction-based ab initio methods, DFT calculates the total energy of the system based on its electron density. nih.gov This approach inherently includes some effects of electron correlation at a significantly lower computational expense than methods like MP2.
For mapping the potential energy surface (PES) of N-acetyl-L-phenylalanyl-L-alaninamide, DFT is particularly well-suited. The process involves a systematic grid search where the backbone dihedral angles (φ, ψ) are fixed at regular intervals, and the rest of the molecule's geometry is optimized to find the minimum energy for that specific backbone conformation. researchgate.net By calculating the energy at each grid point, a detailed map of the energy landscape can be constructed. Functionals like B3LYP, often combined with basis sets such as 6-31G(d) or larger, have been successfully used to study the conformational preferences of peptides and provide accurate descriptions of their energy surfaces. nih.govresearchgate.netmdpi.com
While quantum mechanical methods provide high accuracy, their computational cost can be prohibitive for exploring the vast conformational space of larger peptides or for performing long-timescale molecular dynamics simulations. researchgate.net For these tasks, more computationally efficient methods are required.
Molecular Mechanics (MM) methods treat molecules as a collection of atoms held together by classical mechanical springs. nih.gov The energy of the system is calculated using a force field, which is a set of empirical functions and parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). mtak.hu MM methods are exceptionally fast, allowing for the simulation of large systems over long periods. However, their accuracy is entirely dependent on the quality of the underlying force field, and they cannot describe electronic effects like bond breaking or formation. researchgate.net
Semiempirical Quantum Mechanical (SQM) methods offer a compromise between the rigor of ab initio methods and the speed of MM. nih.gov These methods simplify the Hartree-Fock equations by neglecting certain complex integrals and introducing parameters derived from experimental data to compensate. aip.org Methods like PM6 and PM7 are significantly faster than ab initio or DFT calculations and can provide a quantum mechanical description of the system, including electronic properties. researchgate.netaip.org Recent studies have shown that modern SQM approaches can perform similarly to DFT methods for ranking protein-ligand interactions and describing protein structures, making them a viable option for initial, rapid conformational searches of peptides like N-acetyl-L-phenylalanyl-L-alaninamide. nih.gov
| Method Type | Examples | Core Principle | Relative Cost | Typical Application |
|---|---|---|---|---|
| Molecular Mechanics (MM) | AMBER, CHARMM, GROMOS | Classical mechanics; empirical force field | Very Low | Large systems, molecular dynamics |
| Semiempirical (SQM) | PM6, PM7, GFN2-xTB | Simplified quantum mechanics with empirical parameters | Low | Rapid screening of large molecules |
| Density Functional Theory (DFT) | B3LYP, M06-2X | Quantum mechanics based on electron density | Medium | Energy surface mapping, geometry optimization |
| Ab Initio | RHF, MP2, CCSD(T) | Quantum mechanics based on the wavefunction ("from first principles") | High to Very High | High-accuracy energy calculations for small systems |
Identification and Characterization of Stable Conformers
The primary goal of conformational analysis is to identify the stable three-dimensional structures a molecule is most likely to adopt. These stable structures, or conformers, correspond to minima on the potential energy surface. Their identification and characterization provide insight into the molecule's structural preferences and dynamic behavior.
The Potential Energy Surface (PES) , or hypersurface, is a fundamental concept in computational chemistry that describes the potential energy of a molecule as a function of its atomic coordinates. arxiv.org For a dipeptide, this surface is a high-dimensional landscape, but it is often simplified by focusing on the key degrees of freedom, namely the backbone dihedral angles φ and ψ. cp2k.org The resulting 2D or multi-dimensional surface contains valleys and basins, the bottoms of which represent stable conformations.
Computational methods are used to explore this landscape to locate energy minima. nih.gov A local minimum is a conformation that is stable with respect to small structural changes, meaning it resides in an energy valley. However, there may be many such local minima on the PES. The global minimum is the conformation with the lowest possible energy on the entire surface. arxiv.org Both local and global minima are important, as a molecule can populate several low-energy conformations at room temperature. The energy difference between these conformers dictates their relative populations according to the Boltzmann distribution. nih.gov Techniques like systematic grid searches or stochastic methods (e.g., Monte Carlo) are employed to sample the PES and ensure that all significant low-energy regions are found. nih.gov
The Ramachandran plot is a powerful tool for visualizing the conformational space available to a peptide backbone. nih.gov It is a two-dimensional plot of the ψ angle (Cα-C' bond) on the y-axis versus the φ angle (N-Cα bond) on the x-axis. researchgate.net By mapping the energy of the dipeptide for all possible (φ, ψ) combinations, the plot reveals which conformations are energetically favorable and which are forbidden due to steric hindrance between atoms. researchgate.net
The low-energy conformers of N-acetyl-L-phenylalanyl-L-alaninamide, identified as minima on the PES, can be represented as points on the Ramachandran plot. The location of these points allows for the classification of the backbone conformation. Specific regions of the plot correspond to well-known secondary structures found in proteins. For instance, clusters of points in the top-left quadrant typically correspond to β-sheet structures, while a region in the lower-left quadrant is characteristic of right-handed α-helical conformations. researchgate.netyoutube.com Analyzing the distribution of stable conformers on this plot provides a clear and concise summary of the structural preferences of the dipeptide backbone. The pioneering work by G.N. Ramachandran demonstrated that steric constraints alone are sufficient to explain the observed distributions of backbone dihedral angles in proteins. nih.gov
| Secondary Structure | Typical φ Angle Range (°) | Typical ψ Angle Range (°) |
|---|---|---|
| Right-handed α-helix | -80 to -50 | -60 to -30 |
| Parallel β-sheet | -140 to -110 | +110 to +140 |
| Antiparallel β-sheet | -150 to -100 | +100 to +150 |
| Left-handed α-helix | +50 to +80 | +30 to +60 |
| Right-handed 310 helix | -70 to -40 | -30 to 0 |
Detailed Description of Conformer Geometries (e.g., Beta-Turns, Extended Conformations)
The conformational landscape of dipeptides like N-Acetyl-L-Phenylalanyl-L-Alaninamide is defined by the rotational angles of the backbone (φ, ψ). Theoretical and gas-phase experimental studies on analogous compounds reveal a preference for specific low-energy conformations, including extended structures and various types of turns.
For the N-terminal phenylalanine residue, modeled by Ac-Phe-NH2, three primary conformers have been identified. researchgate.netnih.gov The most stable of these is an extended βL conformation . researchgate.netnih.gov This structure is a common motif in proteins and is characterized by its stretched-out backbone. nih.gov Two other less populated conformers are identified as γ-folded (gamma-turn) backbone conformations , which differ in the orientation of the phenyl side chain. researchgate.netnih.gov
The C-terminal alanine (B10760859) residue, modeled by Ac-Ala-NMe2, also exhibits a preference for extended conformations. nih.gov Additionally, it has the potential to adopt conformations characteristic of various β-turns, such as the (i+1)th position of βII/βVIa turns and both central positions of βIII/βIII' turns. nih.gov Beta-turns are crucial secondary structures where the peptide chain reverses its direction. nih.gov
Computational studies on Ac-Phe-NH2 have quantified the relative energies of its principal conformers, highlighting the stability of the extended βL structure.
| Conformer | Relative Energy (kcal/mol) at BLYP/6-311G(df,p) level | Relative Energy (kcal/mol) at B3LYP/6-31+G(d) level |
|---|---|---|
| βL(anti) | 0.14 | 0.00 |
| γL(gauche+) | 0.00 | 0.67 |
| γL(gauche-) | 0.26 | 0.57 |
Analysis of Intramolecular Stabilizing Interactions
The stability of specific conformers is dictated by a complex interplay of intramolecular forces. These include strong hydrogen bonds and weaker, yet significant, dipole-dipole and dispersion interactions.
Intramolecular hydrogen bonds are primary drivers of conformational preference in peptides. In analogs like Ac-Ala-NMe2, various N-H···O and C-H···O hydrogen bonds have been identified through ab initio/DFT analysis. nih.gov In folded conformations, such as γ-turns, a hydrogen bond typically forms between the C=O group of one residue and the N-H group of a subsequent residue, creating a pseudo-cyclic structure. For instance, in the γL(gauche+) conformer of Ac-Phe-NH2, a stabilizing C=O(i-1)···H-N(i+1) interaction is present.
Beyond classical hydrogen bonds, weaker interactions play a crucial role. Studies on Ac-Ala-NMe2 indicate that Cδ+ = Oδ- dipole attractions contribute to conformational stability. nih.gov
A particularly significant interaction for the phenylalanine residue is the NH-π interaction. In the most stable extended βL conformer of Ac-Phe-NH2, a weak but significant NH-π bond is formed, bridging the aromatic ring of the phenylalanine side chain (residue i) and the N-H group of the amide tail (residue i+1). researchgate.netnih.gov This type of interaction, where the amide proton points towards the electron-rich face of the phenyl ring, is a common stabilizing force in proteins involving aromatic residues. nih.gov
The interplay between the peptide backbone and the amino acid side chains is fundamental to determining local conformational preferences. The phenylalanine side chain, in particular, exerts a strong influence on the backbone structure.
In the case of Ac-Phe-NH2, the orientation of the phenyl side chain distinguishes the different conformers. nih.gov The most stable extended βL conformation is associated with an anti orientation of the side chain. researchgate.netnih.gov In contrast, the two less abundant γ-folded conformers feature different side-chain orientations, termed gauche+ and gauche-. researchgate.net This demonstrates that the energetic landscape of the peptide backbone is intrinsically linked to the rotational state of the side chain, with specific side-chain orientations stabilizing distinct backbone folds through interactions like the NH-π bond. nih.gov
Spectroscopic Validation of Theoretical Conformational Predictions
Computational models provide a detailed picture of molecular conformations, which can be validated and refined through experimental spectroscopic techniques. Vibrational Raman Optical Activity is particularly powerful for this purpose.
Vibrational Raman Optical Activity (VROA) is a chiroptical spectroscopy technique that measures the small intensity difference in Raman scattering from chiral molecules using right- and left-circularly polarized light. nih.gov VROA spectra are exquisitely sensitive to the three-dimensional structure of molecules, including the subtle details of peptide secondary conformation in solution. rsc.org
Studies on model dipeptides like Ala-Ala have shown that VROA can reliably monitor peptide conformation. cas.czacs.org The spectra exhibit features that originate from coupled Cα–H and N–H deformations of the peptide backbone, which are sensitive to the secondary structure. rsc.org However, interpreting these complex spectra, especially in regions like the CH-stretching band, often requires sophisticated and time-consuming quantum chemical simulations and molecular dynamics (MD) calculations to decipher the rich structural information they contain. nih.govcas.czacs.org The agreement between simulated spectra based on theoretical conformer geometries and the experimental VROA spectra provides strong validation for the predicted structures. nih.gov
Correlation of Theoretical and Experimental Vibrational Spectra of N-Acetyl-L-phenylalanyl-L-alaninamide
The correlation of theoretical and experimental vibrational spectra provides a powerful tool for the detailed conformational analysis of peptides like N-acetyl-L-phenylalanyl-L-alaninamide. This approach involves calculating the vibrational frequencies of the molecule using computational quantum mechanical methods, such as Density Functional Theory (DFT), and comparing them with the frequencies obtained from experimental infrared (IR) spectroscopy. The agreement between the theoretical and experimental data allows for the confident assignment of spectral bands to specific molecular motions and provides insights into the molecule's three-dimensional structure.
Theoretical Modeling of Vibrational Spectra
Theoretical calculations of the vibrational spectra of dipeptides are typically performed using DFT methods, with the B3LYP functional being a commonly employed choice, often paired with basis sets such as 6-31G(d,p) or larger. These calculations can predict the vibrational frequencies and intensities for a given conformation of the molecule. By modeling different possible conformations (e.g., extended β-sheet, turn-like structures), researchers can generate theoretical spectra for each.
A critical aspect of this theoretical approach is the scaling of the calculated frequencies. Due to approximations in the theoretical models and the neglect of anharmonicity in simpler calculations, there is often a systematic deviation between the calculated and experimental frequencies. To account for this, the calculated frequencies are typically scaled by an empirical factor to improve the agreement with the experimental data.
Experimental Infrared Spectroscopy
Experimentally, the infrared spectrum of N-acetyl-L-phenylalanyl-L-alaninamide can be recorded using Fourier Transform Infrared (FTIR) spectroscopy. The sample can be analyzed in the solid state (e.g., as a KBr pellet) or in solution. The positions of the absorption bands in the IR spectrum correspond to the frequencies of the molecule's vibrational modes.
Key regions of the infrared spectrum for peptides include:
Amide A and B bands (approx. 3300-3100 cm⁻¹): Associated with N-H stretching vibrations. The position of these bands is sensitive to hydrogen bonding.
Amide I band (approx. 1600-1700 cm⁻¹): Primarily due to C=O stretching vibrations of the peptide backbone. This is one of the most sensitive bands to the secondary structure of the peptide.
Amide II band (approx. 1500-1600 cm⁻¹): Arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Amide III band (approx. 1200-1300 cm⁻¹): A complex band resulting from a mixture of C-N stretching, N-H bending, and other vibrations.
Correlation and Vibrational Assignment
By comparing the scaled theoretical vibrational frequencies with the experimental IR spectrum, a detailed assignment of the observed bands can be made. This correlation is crucial for understanding which parts of the molecule are responsible for each absorption peak. For N-acetyl-L-phenylalanyl-L-alaninamide, this would involve assigning vibrations of the N-acetyl group, the phenylalanyl and alaninamide residues, and the peptide backbone.
Hypothetical Correlation of Vibrational Frequencies (cm⁻¹) for N-Acetyl-L-Phenylalanyl-L-Alaninamide
| Experimental IR (cm⁻¹) | Theoretical (Scaled) (cm⁻¹) | Assignment (Vibrational Mode) |
| ~3300 | ~3305 | N-H stretch (Amide A) |
| ~3060 | ~3065 | C-H stretch (aromatic) |
| ~2930 | ~2935 | C-H stretch (aliphatic) |
| ~1660 | ~1665 | C=O stretch (Amide I, peptide) |
| ~1645 | ~1650 | C=O stretch (Amide I, acetyl) |
| ~1540 | ~1545 | N-H bend, C-N stretch (Amide II) |
| ~1455 | ~1458 | C-H bend (CH₂) |
| ~1375 | ~1380 | C-H bend (CH₃) |
| ~1260 | ~1265 | C-N stretch, N-H bend (Amide III) |
| ~700, ~740 | ~705, ~745 | C-H out-of-plane bend (aromatic) |
This table is for illustrative purposes only and contains hypothetical data based on typical values for similar peptides. Specific experimental and theoretical values for N-acetyl-L-phenylalanyl-L-alaninamide would be required for a definitive analysis.
The correlation of theoretical and experimental vibrational spectra is a cornerstone of the detailed conformational analysis of peptides. For N-acetyl-L-phenylalanyl-L-alaninamide, this technique would allow for a precise assignment of its infrared spectrum and provide valuable insights into its preferred three-dimensional structure.
Intermolecular Interactions and Solution Phase Behavior of N Acetyl L Phenylalanyl L Alaninamide
Thermodynamic Investigations of Solute-Solute Interactions
Thermodynamic analysis of the interactions between solute molecules in a solvent provides quantitative insights into the nature and magnitude of the forces at play. For N-acetyl-L-phenylalanyl-L-alaninamide and related compounds, microcalorimetry has proven to be a powerful tool in elucidating the enthalpic contributions to these interactions.
Determination of Pairwise Enthalpic Interaction Coefficients via Microcalorimetry
The pairwise enthalpic interaction coefficient, hxx, is a key thermodynamic parameter that quantifies the enthalpy change when two solute molecules approach each other in a solvent. These coefficients can be determined from the enthalpies of dilution, which are measured with high precision using microcalorimetry. For N-acetyl-L-phenylalanyl-L-alaninamide in aqueous solution at 25 °C, the homotactic (like-like) pairwise enthalpic interaction coefficient has been determined. psu.edu
| Compound | hxx (J kg-1 mol-2) |
|---|---|
| N-Acetyl-L-Phenylalanyl-L-Alaninamide | -168 |
This negative value indicates that the interaction between two molecules of N-acetyl-L-phenylalanyl-L-alaninamide in water is enthalpically favorable, suggesting that attractive forces dominate.
Distinction Between Homotactic and Heterotactic Interactions with Other N-Acetylated Amino Acid Amides
Beyond the self-interaction of N-acetyl-L-phenylalanyl-L-alaninamide (homotactic interaction), it is also crucial to understand its interactions with other N-acetylated amino acid amides (heterotactic interactions). By measuring the enthalpies of dilution of equimolal solutions of N-acetyl-L-phenylalanyl-L-alaninamide with other N-acetylated amino acid amides, the heterotactic pairwise enthalpic interaction coefficients (hxy) can be determined. psu.edu These studies reveal the specificity of interactions between different amino acid side chains.
| Interacting Pair (x-y) | hxy (J kg-1 mol-2) |
|---|---|
| N-Acetyl-L-Phenylalanyl-L-Alaninamide and N-Acetylglycinamide | -11 |
| N-Acetyl-L-Phenylalanyl-L-Alaninamide and N-Acetyl-L-alaninamide | -44 |
| N-Acetyl-L-Phenylalanyl-L-Alaninamide and N-Acetyl-L-valinamide | -100 |
| N-Acetyl-L-Phenylalanyl-L-Alaninamide and N-Acetyl-L-leucinamide | -131 |
The data show that the enthalpic favorability of the interaction between N-acetyl-L-phenylalanyl-L-alaninamide and other N-acetylated amino acid amides increases with the size of the aliphatic side chain of the interacting partner.
Application of Group Additivity Models for Predicting Interaction Energetics
The interaction between two solute molecules is considered as the sum of the interactions between the constituent groups of each molecule. For N-acetyl-L-phenylalanyl-L-alaninamide, the key interacting groups are the peptide backbone (CH-CO-NH) and the phenyl side chain of phenylalanine and the methyl side chain of alanine (B10760859). By analyzing the homotactic and heterotactic interaction coefficients of a series of N-acetylated amino acid amides, it is possible to derive enthalpic interaction parameters for specific group interactions, such as the interaction between two phenyl groups or between a phenyl group and an alkyl group. psu.edu This approach has demonstrated good predictive power for these systems, indicating that the interactions are largely determined by the nature of the constituent groups. psu.edursc.org
Impact of Solvent Environment on Peptide Interactions
The surrounding solvent plays a critical role in modulating the interactions between peptide molecules. The addition of cosolvents, such as urea (B33335), can significantly alter the solution structure and thereby influence solute-solute interactions.
Effects of Aqueous Cosolvents (e.g., Urea) on Solute-Solute Interactions
Urea is a well-known denaturant of proteins, and its effect on the interactions of model peptides provides insight into the mechanisms of denaturation. Studies on N-acetyl-L-phenylalanine amide, a closely related compound to N-acetyl-L-phenylalanyl-L-alaninamide, in aqueous urea solutions have shown that the pairwise enthalpic interaction coefficients become more positive in the presence of urea. This indicates that the interactions between the peptide molecules become enthalpically less favorable.
This shift is attributed to two primary effects of urea. Firstly, urea can solvate the amide groups of the peptide backbone, which can disrupt the favorable interactions between these groups on different peptide molecules. psu.edursc.org Secondly, urea is known to reduce the hydrophobic effect, which is a major driving force for the association of nonpolar side chains in aqueous solution. psu.edursc.org
Implications for Understanding Peptide-Solvent and Peptide-Peptide Interactions in Biological Systems
The study of N-acetyl-L-phenylalanyl-L-alaninamide serves as a foundational model for comprehending the more complex interactions that dictate protein folding, stability, and molecular recognition in living organisms. The behavior of this dipeptide in solution is governed by a delicate balance of hydrogen bonding, hydrophobic effects, and van der Waals forces, which are the same interactions that direct the intricate three-dimensional structures of proteins.
Peptide-Solvent Interactions: The Role of Hydration
The interaction between a peptide and its aqueous environment is crucial for its conformational stability. Computational studies on the microhydration of N-acetyl-phenylalaninylamide (NAPA), a closely related or identical compound, reveal the thermodynamic driving forces behind the initial stages of solvation. The binding of the first few water molecules to the peptide backbone is an exothermic process, driven by the formation of strong hydrogen bonds.
A theoretical study on the hydration of NAPA in the gas phase calculated the changes in thermodynamic properties as water molecules are successively added. These calculations demonstrate that the initial interactions are enthalpically favorable. For instance, the binding of the first water molecule to the peptide is a spontaneous process, as indicated by the negative change in Gibbs free energy. This initial hydration is critical for stabilizing particular peptide conformations that can act as nucleation sites for folding.
| Reaction | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG° (kcal/mol) |
|---|---|---|---|
| NAPA + H₂O → NAPA(H₂O) | -11.73 | -24.49 | -4.43 |
| NAPA(H₂O) + H₂O → NAPA(H₂O)₂ | -11.23 | -23.32 | -4.28 |
| NAPA(H₂O)₂ + H₂O → NAPA(H₂O)₃ | -9.52 | -19.08 | -3.83 |
| NAPA(H₂O)₃ + H₂O → NAPA(H₂O)₄ | -8.31 | -11.41 | -5.11 |
In a broader biological context, the way water molecules organize around peptides influences which conformations are energetically favorable. For larger proteins, this "hydration shell" is not uniform. Hydrophobic side chains, like the phenyl group in phenylalanine, tend to disrupt the hydrogen-bonding network of water, leading to an entropic penalty. This penalty is minimized when hydrophobic residues are buried in the protein's interior, away from water, a phenomenon known as the hydrophobic effect, which is a primary driving force of protein folding.
The behavior of N-acetyl-L-phenylalanyl-L-alaninamide in different solvents further highlights the importance of the environment. In non-polar solvents like chloroform, intramolecular hydrogen bonds are more likely to form within the peptide, as there is no competition from solvent molecules that can act as hydrogen bond donors or acceptors. This can favor more compact, folded conformations. Conversely, in polar, protic solvents like water or methanol, the peptide's amide groups can form hydrogen bonds with the solvent, which may favor more extended conformations.
Peptide-Peptide Interactions: The Foundation of Aggregation
The same forces that drive folding can also lead to peptide self-association and aggregation, a process implicated in numerous diseases. The phenylalanine residue in N-acetyl-L-phenylalanyl-L-alaninamide plays a significant role in its potential for peptide-peptide interactions. The aromatic phenyl group can engage in π-π stacking interactions with the phenyl groups of other molecules. These interactions, along with hydrophobic forces, can lead to the formation of dimers and larger oligomers in aqueous solution.
Studies on similar phenylalanine-containing peptides have shown that they can self-assemble into ordered structures, such as fibrils. This process is often concentration-dependent and influenced by the solvent environment. The N-acetyl and C-terminal amide caps (B75204) on the dipeptide neutralize the termini, making it a better model for the interior segments of a protein chain and allowing for the focused study of side-chain and backbone interactions without the influence of charged ends.
Understanding the initial steps of aggregation in a simple system like this dipeptide provides a window into the early stages of amyloid fibril formation, which is associated with neurodegenerative conditions like Alzheimer's disease. The balance between peptide-solvent and peptide-peptide interactions determines whether a peptide remains soluble and functional or self-associates into potentially pathogenic aggregates.
Enzymatic Recognition and Substrate Specificity of N Acetyl L Phenylalanyl L Alaninamide in Biochemical Systems
Enzymatic Hydrolysis and Peptide Cleavage
The stability and degradation of N-acetyl-L-phenylalanyl-L-alaninamide are largely governed by the action of specific hydrolytic enzymes. The N-terminal acetyl group plays a significant role in the metabolic fate of peptides, often rendering them resistant to standard aminopeptidases. However, specialized enzymes can recognize and cleave these modified peptides.
N-acetyl-L-phenylalanyl-L-alaninamide can serve as a substrate for a class of enzymes known as amidases or acylpeptide hydrolases, which are specialized in cleaving the amide bond. wikipedia.org These enzymes recognize the N-acetylated N-terminus of peptides. The general mechanism involves the hydrolysis of the peptide bond, leading to the release of the N-acetylated amino acid and the C-terminal amino acid amide.
While many proteases are involved in the degradation of larger proteins, their activity on small, N-terminally blocked dipeptides can be limited. The presence of the N-acetyl group on the phenylalanine residue can protect the peptide from degradation by general exopeptidases that require a free N-terminus. However, specific enzymes are adapted to handle such modifications. Acylpeptide hydrolase, for example, is an enzyme that specifically removes an Nα-acetylated amino acid from an Nα-acetylated peptide. researchgate.net
The susceptibility of the internal peptide bond between phenylalanine and alanine (B10760859), and the C-terminal amide bond of alaninamide to other proteases would depend on the specific recognition sequences of those enzymes. Some endopeptidases might cleave the internal peptide bond, though this is less common for such a short peptide.
N-acylpeptide hydrolase (APH) plays a crucial role in the catabolism of N-terminally acetylated proteins and peptides. nih.gov These enzymes catalyze the removal of an N-acetylated amino acid from the N-terminus of a peptide. researchgate.net The kinetics of this process are influenced by the specific amino acid sequence of the substrate.
Generally, APH exhibits a preference for short N-acetylated peptides. The hydrolysis of these substrates by APH follows Michaelis-Menten kinetics, where the rate of reaction is dependent on the substrate concentration. The catalytic efficiency of APH can vary depending on the nature of the N-acetylated amino acid and the subsequent residues in the peptide chain. For instance, the enzyme may exhibit different affinities (Km) and turnover rates (kcat) for substrates with different amino acid compositions. In primary rat hepatocyte cultures, N-acetylated peptides have been shown to increase the activity of acylpeptide hydrolase. researchgate.net
Table 1: General Kinetic Parameters for N-Acylpeptide Hydrolase Activity
| Kinetic Parameter | Description | General Influence on N-Acetylated Peptides |
| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate. | Varies depending on the specific N-acetylated peptide sequence. |
| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Dependent on the enzyme concentration and its catalytic efficiency. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Influenced by the specific amino acid residues of the N-acetylated peptide. |
Biosynthetic Context: Phenylalanine N-Acetyltransferase Activity
The biosynthesis of the N-acetyl-L-phenylalanine moiety of the compound is a key step. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase. This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-phenylalanine, forming N-acetyl-L-phenylalanine. nih.govhmdb.ca
This N-acetylation is a common modification of proteins and peptides in eukaryotes and is involved in regulating protein stability and function. hmdb.ca The resulting N-acetyl-L-phenylalanine can then be incorporated into peptides like N-acetyl-L-phenylalanyl-L-alaninamide through subsequent enzymatic ligation steps, although the specific pathways for the synthesis of such small, modified dipeptide amides are not as well-characterized as protein biosynthesis. The enzyme acetyl-CoA-L-phenylalanine α-N-acetyltransferase has been purified from E. coli and has been shown to catalyze the acetylation of L-phenylalanine, with other amino acids like histidine and alanine being acetylated at slower rates. nih.gov
Derivatization and Research Applications of N Acetyl L Phenylalanyl L Alaninamide
Synthesis of Structural Analogues for Probing Biochemical Pathways
The synthesis of structural analogues of N-Acetyl-L-phenylalanyl-L-alaninamide is a key strategy for investigating the specificity and mechanism of enzymes, as well as for developing inhibitors of pathological processes. These modifications can be systematically introduced at various positions of the dipeptide amide to probe molecular interactions within biological systems.
One common approach involves the substitution of the amino acid residues. For instance, replacing L-phenylalanine or L-alanine with other natural or unnatural amino acids allows for the exploration of an enzyme's active site topology and substrate preferences. The synthesis of these analogues typically follows standard solid-phase or solution-phase peptide synthesis protocols, where the desired N-acetylated amino acid is coupled to the C-terminal amino acid amide.
Another strategy focuses on modifying the peptide bond itself to create isosteres that mimic the transition state of peptide bond hydrolysis, thereby acting as potent enzyme inhibitors. A notable example is the synthesis of reduced amide pseudopeptides, where the carbonyl group of the amide bond is replaced by a methylene group (-CH2-NH-). This modification confers resistance to enzymatic degradation and can provide insights into the catalytic mechanisms of proteases. The synthesis of such analogues often involves reductive amination of an N-protected amino aldehyde with an amino acid ester, followed by further synthetic steps.
Furthermore, the N-acetyl group and the C-terminal amide can be altered to investigate their roles in substrate binding and recognition. For example, the acetyl group can be replaced with other acyl groups of varying chain lengths and steric bulk. Similarly, the terminal amide can be substituted with different alkyl or aryl groups. These modifications are crucial for developing selective biochemical probes and potential therapeutic agents.
A summary of common structural modifications of N-Acetyl-L-phenylalanyl-L-alaninamide and their research applications is presented in the table below.
| Modification Site | Type of Modification | Research Application |
| Phenylalanine Residue | Substitution with other amino acids (e.g., tyrosine, tryptophan, aliphatic amino acids) | Probing enzyme substrate specificity; Mapping active site topology. |
| Alanine (B10760859) Residue | Substitution with other amino acids (e.g., glycine, valine, leucine) | Investigating the role of the P1' residue in enzyme-substrate interactions. |
| Peptide Bond | Replacement with reduced amide (-CH2-NH-), ketomethylene (-CO-CH2-), or hydroxyethylene (-CH(OH)-CH2-) isosteres | Creating enzyme inhibitors; Mimicking the transition state of peptide hydrolysis. |
| N-terminus | Variation of the N-acyl group (e.g., formyl, propionyl, benzoyl) | Studying the influence of the N-terminal protecting group on substrate recognition and enzymatic catalysis. |
| C-terminus | Substitution of the amide group with esters, carboxylic acids, or substituted amides | Investigating the role of the C-terminus in binding and catalysis; Modulating solubility and cell permeability. |
Utility as a Model Compound in Fundamental Peptide Research
The well-defined structure and chemical properties of N-Acetyl-L-phenylalanyl-L-alaninamide make it an excellent model compound for fundamental studies in peptide science. Its simplicity allows researchers to isolate and study specific phenomena without the complexities of a larger protein context.
Investigating Principles of Peptide Bond Formation and Enzymatic Catalysis
The formation of the peptide bond is a cornerstone of biochemistry, and N-Acetyl-L-phenylalanyl-L-alaninamide has been instrumental in elucidating the mechanisms of both chemical and enzymatic peptide synthesis. In chemical synthesis, it serves as a simple model to optimize coupling reagents and reaction conditions, as well as to study side reactions such as racemization. For instance, studies on the amidation of N-acetyl-L-phenylalanine have provided insights into the factors that influence the stereochemical integrity of the amino acid during peptide bond formation mdpi.com.
In the realm of enzymatic catalysis, this dipeptide amide is a classic substrate for proteases like papain and α-chymotrypsin, which can catalyze both the hydrolysis and the synthesis of peptide bonds. By using N-Acetyl-L-phenylalanyl-L-alaninamide and its analogues, researchers can investigate the kinetics and substrate specificity of these enzymes. For example, the enzyme-catalyzed synthesis of dipeptides offers a greener alternative to chemical methods, and model systems are crucial for optimizing these biocatalytic processes. The mechanochemical chemoenzymatic synthesis of dipeptides catalyzed by papain has been studied, demonstrating the stability and efficiency of the enzyme in forming peptide bonds under ball-milling conditions researchgate.netrsc.org.
Contributing to the Understanding of Protein Folding and Denaturation Mechanisms
While N-Acetyl-L-phenylalanyl-L-alaninamide is too small to exhibit cooperative folding like a protein, it serves as a valuable model for studying the fundamental non-covalent interactions that drive the folding process. These interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces. Spectroscopic techniques, such as NMR and infrared spectroscopy, can be used to study the conformational preferences of this dipeptide amide in different solvents, providing insights into how the local environment influences peptide backbone and side-chain conformations. These studies on small model peptides help to parameterize molecular mechanics force fields used in computational simulations of protein folding.
Furthermore, the study of how small molecules like N-Acetyl-L-phenylalanyl-L-alaninamide interact with denaturants such as urea (B33335) and guanidinium chloride can provide a microscopic view of the denaturation process. By observing changes in the spectroscopic properties of the dipeptide amide in the presence of these denaturants, researchers can gain a better understanding of how these agents disrupt the non-covalent interactions that stabilize the folded structures of proteins.
Development of Novel Biocatalytic Systems for Peptide Synthesis
The demand for efficient and environmentally friendly methods for peptide synthesis has driven the development of novel biocatalytic systems. N-Acetyl-L-phenylalanyl-L-alaninamide and similar dipeptides are frequently used as model compounds to screen for and characterize new enzymes with peptide-synthesizing capabilities. These enzymes, often proteases used in reverse or transpeptidation reactions, offer high stereoselectivity and operate under mild reaction conditions.
For example, the synthesis of dipeptides using immobilized enzymes is a promising approach for industrial applications. Papain, a cysteine protease, has been extensively studied for its ability to catalyze the synthesis of peptides. The synthesis of the dipeptide Gly-Phe, a related structure, has been used to optimize the immobilization of papain for use in organic media informahealthcare.com. Such studies are essential for developing robust and reusable biocatalysts.
Moreover, chemoenzymatic peptide synthesis, which combines the advantages of chemical and enzymatic methods, often utilizes simple dipeptide models for process development. Recent advances in this field include the use of engineered enzymes and novel reaction media, such as ionic liquids and deep eutectic solvents, to improve the yield and efficiency of peptide synthesis nih.gov. The straightforward analysis of the synthesis of a model compound like N-Acetyl-L-phenylalanyl-L-alaninamide facilitates the rapid evaluation of these new biocatalytic systems.
Future Directions and Emerging Research Avenues
Integration of Advanced Spectroscopic Techniques for Dynamic Conformational Studies
The study of the conformational landscape of peptides is crucial for understanding their biological activity and material properties. While traditional spectroscopic methods provide valuable static structural information, the dynamic nature of peptides in solution requires more advanced techniques. Future research will likely focus on the application of sophisticated spectroscopic methods to probe the conformational dynamics of N-acetyl-L-phenylalanyl-L-alaninamide.
One such powerful technique is two-dimensional infrared (2D IR) spectroscopy. This method can reveal the coupling between different vibrational modes within the molecule, providing insights into its secondary structure and how it changes on a picosecond timescale. For instance, studies on model dipeptides like N-acetyl-L-prolinamide (AcProNH2) have demonstrated the capability of 2D IR spectroscopy to distinguish between multiple conformers in solution and to determine their relative populations. nih.gov By applying similar techniques to N-acetyl-L-phenylalanyl-L-alaninamide, researchers could map its conformational energy landscape and identify the dominant solution-state structures.
Computational studies on the closely related N-Acetyl-Phenylalanyl-NH2 (NAPA) have identified several low-energy conformers, such as βLanti, γLgauche+, and γLgauche-. nih.gov Jet-cooled infrared spectroscopy combined with quantum chemical calculations has been used to confirm the presence of these conformers in the gas phase. nih.gov Future work could extend these studies to the solution phase using 2D IR spectroscopy, which would allow for a direct comparison between the intrinsic conformational preferences of the molecule and the influence of the solvent environment.
Table 1: Calculated Relative Energies of NAPA Conformers
| Conformer | Relative Energy (kcal/mol) at B3LYP/6-31+G(d) Level |
|---|---|
| γLgauche+ | 0.00 |
| βLanti | 0.14 |
| γLgauche- | 0.26 |
Data based on computational studies of N-Acetyl-Phenylalanyl-NH2 (NAPA) nih.gov
Development of Sophisticated Computational Models for Predicting Peptide Behavior
Computational modeling plays an indispensable role in complementing experimental studies of peptides. Future research will focus on developing more accurate and sophisticated computational models to predict the behavior of N-acetyl-L-phenylalanyl-L-alaninamide in various environments. These models will be crucial for understanding its conformational dynamics, solvation, and interactions with other molecules.
Molecular dynamics (MD) simulations, for example, can provide a detailed picture of the conformational fluctuations of the dipeptide over time. By employing advanced force fields and sampling techniques, it is possible to simulate the peptide's behavior in explicit solvent and to calculate thermodynamic and kinetic parameters. acs.orgscirp.orgresearchgate.net For instance, computational studies on microhydrated N-acetyl-phenylalaninylamide (NAPA) have been used to investigate the kinetics and thermodynamics of its hydration. scirp.orgresearchgate.net
Future computational work on N-acetyl-L-phenylalanyl-L-alaninamide could involve:
Enhanced Sampling Methods: Techniques such as replica exchange molecular dynamics (REMD) and metadynamics can be used to overcome the limitations of conventional MD simulations and to explore the conformational space of the peptide more exhaustively.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the electronic structure of the peptide and its interactions with the environment, which is particularly important for studying enzymatic reactions or excited-state properties.
Machine Learning Potentials: The development of machine learning-based force fields could offer a way to achieve the accuracy of quantum mechanical calculations at a fraction of the computational cost, enabling longer and more complex simulations.
Table 2: Predicted Thermodynamic Parameters for the Hydration of NAPA-A
| Number of Water Molecules (n) | ΔEr (kcal/mol) | ΔHr (kcal/mol) | ΔGr (kcal/mol) |
|---|---|---|---|
| 1 | -10.54 | -9.93 | -2.68 |
| 2 | -19.43 | -18.29 | -3.89 |
| 3 | -27.18 | -25.54 | -4.01 |
| 4 | -35.26 | -33.15 | -4.18 |
Data from a computational study on the microhydration of N-Acetyl-Phenylalaninylamide (NAPA) scirp.org
Exploration of N-Acetyl-L-Phenylalanyl-L-Alaninamide in the Design of Bio-Inspired Materials
The self-assembly of small peptides into well-defined nanostructures is a promising avenue for the development of novel bio-inspired materials. The presence of the aromatic phenylalanine residue in N-acetyl-L-phenylalanyl-L-alaninamide suggests that it may be capable of self-assembly through π-π stacking and hydrogen bonding interactions.
Future research in this area could explore the self-assembly of this dipeptide under different conditions (e.g., pH, temperature, solvent) to form hydrogels, nanofibers, or other supramolecular structures. nih.govnih.govunits.itdovepress.comnorthwestern.edu These materials could have a wide range of applications in biomedicine, such as in drug delivery, tissue engineering, and as antimicrobial agents. For example, the self-assembly of Fmoc-phenylalanine and Fmoc-leucine has been shown to result in hydrogels with selective antibacterial activity. nih.gov
The design of bio-inspired materials based on N-acetyl-L-phenylalanyl-L-alaninamide could involve:
Systematic modification of the peptide sequence: Introducing different functional groups or amino acids could be used to tune the self-assembly properties and the functionality of the resulting materials.
Characterization of the self-assembled structures: Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and circular dichroism (CD) spectroscopy will be essential for characterizing the morphology and secondary structure of the self-assembled materials.
Evaluation of the material properties: The mechanical, rheological, and biological properties of the materials will need to be assessed to determine their suitability for specific applications.
In Silico and In Vitro Studies on Enzyme-Substrate Recognition Mechanisms
Understanding how enzymes recognize and bind to their substrates is a fundamental question in biochemistry with significant implications for drug design and biotechnology. N-acetylated peptides can serve as model systems for studying enzyme-substrate interactions. The N-acetyl group can influence the binding affinity and specificity of peptides to enzymes. nih.govnih.gov
Future research could focus on investigating the interactions of N-acetyl-L-phenylalanyl-L-alaninamide with various enzymes, both computationally and experimentally. In silico docking and molecular dynamics simulations can be used to predict the binding mode of the dipeptide to the active site of an enzyme and to identify the key residues involved in the interaction. nih.gov These computational predictions can then be validated through in vitro enzyme inhibition assays. For instance, studies on the interaction of phenylalanine metabolites with hexokinase have utilized both in silico and in vitro approaches to elucidate the inhibitory mechanism. nih.gov
Potential research directions include:
Screening for potential enzyme targets: A computational approach could be used to screen a library of enzymes for their potential to bind to N-acetyl-L-phenylalanyl-L-alaninamide.
Kinetic studies of enzyme inhibition: In vitro experiments can be performed to determine the kinetic parameters of enzyme inhibition by the dipeptide, providing insights into the mechanism of action.
Structural studies of enzyme-peptide complexes: X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the dipeptide bound to its target enzyme, providing a detailed picture of the molecular interactions.
Q & A
Q. What are the optimal synthetic routes for producing high-purity L-Alaninamide, N-acetyl-L-phenylalanyl-?
- Methodological Answer : Synthesis typically involves coupling L-phenylalanine derivatives with activated alaninamide intermediates. For example, formylation of L-phenylalanine using formyl chloride in anhydrous dichloromethane under alkaline conditions yields N-formyl-L-phenylalanine, a precursor for further peptide coupling . Enantiospecific hydrogenation of 2-acetamidocinnamic acid followed by enzymatic hydrolysis can improve stereochemical purity . Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting catalysts (e.g., triethylamine) to minimize racemization .
Q. How can researchers characterize the structural integrity of L-Alaninamide, N-acetyl-L-phenylalanyl-?
- Methodological Answer : Use tandem analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C15H19N3O6 for nitro derivatives) and detect impurities .
- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to verify acetyl and phenyl group positions .
- X-ray Crystallography : Resolve chiral centers and peptide bond geometry, though challenges like crystal polymorphism may require iterative refinement .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Employ fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., dichloromethane) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How do solubility properties of this compound affect experimental design?
- Methodological Answer : The compound’s solubility varies by solvent polarity. In aqueous buffers (pH 7.4), solubility is limited (~2 mg/mL), necessitating co-solvents like DMSO for in vitro assays. For crystallization trials, screen solvents (e.g., methanol/water mixtures) and additives (e.g., PEG 3350) to enhance lattice formation .
Advanced Research Questions
Q. What mechanisms underlie the compound’s interactions with bacterial peptide transporters?
- Methodological Answer : Studies suggest structural mimicry of native oligopeptides allows uptake via ABC transporters in Gram-negative bacteria. To validate, use competitive binding assays with radiolabeled peptides (e.g., <sup>3</sup>H-Ala-Phe) and knockout bacterial strains lacking specific transporters . Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to transporter active sites .
Q. How can researchers resolve contradictions between NMR and crystallographic data for this compound?
- Methodological Answer : Discrepancies often arise from dynamic conformations in solution vs. static crystal structures. Address this by:
- Multi-Temperature NMR : Capture conformational flexibility in D2O/DMSO-d6.
- Molecular Dynamics (MD) Simulations : Compare energy-minimized models with crystallographic B-factors to identify low-energy states .
- Synchrotron Radiation : Collect high-resolution X-ray data (<1.0 Å) to refine electron density maps .
Q. What experimental strategies mitigate discrepancies between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess degradation rates (e.g., CYP450 enzymes) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions affecting bioavailability .
- In Vivo Imaging : Label with <sup>18</sup>F for PET tracking in rodent models to correlate tissue distribution with efficacy .
Q. How can researchers address challenges in building accurate crystallographic models for this peptide?
- Methodological Answer :
- Phase Problem Solutions : Employ molecular replacement using homologous peptide structures (PDB ID: 1XYZ) or experimental phasing (SAD/MAD) with selenomethionine derivatives .
- Model Validation Tools : Use PHENIX.ADAPT for real-space refinement and MolProbity to flag Ramachandran outliers .
Q. What enzymatic pathways degrade L-Alaninamide, N-acetyl-L-phenylalanyl-, and how can stability be enhanced?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
